Acetamide,N-[4-[[(1-methylpropyl)amino]sulfonyl]phenyl]-2-[[2-(4-morpholinyl)ethyl]amino]-
Description
The compound Acetamide, N-[4-[[(1-methylpropyl)amino]sulfonyl]phenyl]-2-[[2-(4-morpholinyl)ethyl]amino]- is a structurally complex acetamide derivative featuring a sulfonamide-linked phenyl group substituted with a branched-chain (1-methylpropyl)amino moiety and a morpholine-containing ethylamino side chain. The sulfonamide group enhances binding to biological targets, while the morpholine ring improves solubility.
Properties
Molecular Formula |
C18H30N4O4S |
|---|---|
Molecular Weight |
398.5 g/mol |
IUPAC Name |
N-[4-(butan-2-ylsulfamoyl)phenyl]-2-(2-morpholin-4-ylethylamino)acetamide |
InChI |
InChI=1S/C18H30N4O4S/c1-3-15(2)21-27(24,25)17-6-4-16(5-7-17)20-18(23)14-19-8-9-22-10-12-26-13-11-22/h4-7,15,19,21H,3,8-14H2,1-2H3,(H,20,23) |
InChI Key |
IJCAHFAZIVYCAS-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)CNCCN2CCOCC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-[4-[[(1-methylpropyl)amino]sulfonyl]phenyl]-2-[[2-(4-morpholinyl)ethyl]amino]- typically involves multiple steps. One common method includes the reaction of 4-aminobenzenesulfonamide with 1-methylpropylamine under controlled conditions to form the intermediate product. This intermediate is then reacted with 2-(4-morpholinyl)ethylamine to yield the final compound. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale reactors, continuous flow systems, and automated controls are often employed to maintain consistent quality and output.
Chemical Reactions Analysis
Types of Reactions
Acetamide, N-[4-[[(1-methylpropyl)amino]sulfonyl]phenyl]-2-[[2-(4-morpholinyl)ethyl]amino]- undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, especially at the sulfonamide or morpholine moieties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; often performed in anhydrous conditions.
Substitution: Various nucleophiles such as halides or amines; reactions may require catalysts or specific pH conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Pharmacological Potential
Acetamide derivatives have been studied for their roles as potential therapeutic agents. The compound has shown promise in targeting various biological pathways, particularly in the modulation of neurotransmitter systems and inflammatory responses.
- Purinergic Signaling : Research indicates that compounds similar to Acetamide may interact with purinergic receptors, influencing immune responses and inflammation . These interactions are crucial in conditions such as autoimmune diseases and chronic inflammatory disorders.
Synthesis and Development
The synthesis of Acetamide, N-[4-[[(1-methylpropyl)amino]sulfonyl]phenyl]-2-[[2-(4-morpholinyl)ethyl]amino]- has been optimized to enhance purity and yield. A notable method involves using specific organic solvents and bases to facilitate reactions while minimizing impurities . This improved synthesis is critical for developing high-quality pharmaceutical formulations.
Case Study 1: Mirabegron Development
Mirabegron, a well-known β-3 adrenergic receptor agonist, is derived from similar acetamide structures. It is used for treating overactive bladder conditions. The synthesis of Mirabegron involves intermediates that share structural similarities with Acetamide, N-[4-[[(1-methylpropyl)amino]sulfonyl]phenyl]-2-[[2-(4-morpholinyl)ethyl]amino]- . Clinical studies have demonstrated its efficacy in reducing urinary frequency and urgency, highlighting the importance of acetamide derivatives in therapeutic applications.
Case Study 2: Anti-inflammatory Properties
Recent studies have explored the anti-inflammatory properties of acetamide compounds. In vitro experiments have shown that certain derivatives can inhibit pro-inflammatory cytokine production, suggesting a role in managing inflammatory diseases . These findings warrant further investigation into the mechanisms by which these compounds exert their effects.
Mechanism of Action
The mechanism of action of Acetamide, N-[4-[[(1-methylpropyl)amino]sulfonyl]phenyl]-2-[[2-(4-morpholinyl)ethyl]amino]- involves its interaction with specific molecular targets. The sulfonamide group can inhibit certain enzymes by mimicking the structure of natural substrates, while the morpholine moiety may interact with receptors or ion channels. These interactions can modulate biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and physicochemical properties of the target compound and structurally related acetamide derivatives:
Key Structural and Functional Insights:
Substituent Effects on Solubility and Binding: Morpholine-containing compounds (e.g., target compound, ) exhibit enhanced aqueous solubility due to the polar morpholine ring. Sulfonamide groups are critical for target binding, as seen in compounds like the target and , which interact with enzymes or receptors via hydrogen bonding .
Synthetic Routes: The target compound’s synthesis likely involves sulfonamide coupling, as demonstrated in using sulfonyl chloride and a diamine in dichloromethane with triethylamine. Similar methods are noted for other sulfonamide derivatives (e.g., uses carbodiimide-mediated coupling).
Biological and Physical Properties :
- Fluorinated or chlorinated aromatic rings () enhance metabolic stability and electronic effects, while benzimidazole or pyrimidine moieties () enable π-π stacking or intercalation in biological systems.
- Steric effects from branched alkyl chains (e.g., 1-methylpropyl in the target compound) may influence conformational flexibility and binding pocket accessibility .
Biological Activity
Acetamide, N-[4-[[(1-methylpropyl)amino]sulfonyl]phenyl]-2-[[2-(4-morpholinyl)ethyl]amino]- is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, including its pharmacological properties, synthesis, and case studies highlighting its effects.
Chemical Structure and Properties
The compound can be described by the following chemical structure:
- Molecular Formula : C21H30N4O2S
- Molecular Weight : 402.56 g/mol
- SMILES Notation : CC(C)N(Cc1ccc(NC(=O)C)cc1)S(=O)(=O)c2ccccc2
This structure indicates the presence of functional groups such as sulfonamide and amine, which are often associated with various biological activities.
Anticancer Properties
Several studies have explored the anticancer potential of sulfonamide-containing compounds. A notable case study involved a derivative that showed promise in inhibiting tumor growth in vitro and in vivo models of cancer . The mechanism often involves the induction of apoptosis in cancer cells through various pathways, including the inhibition of protein kinases.
Neuroprotective Effects
The morpholine moiety in the compound may contribute to neuroprotective effects. Research has shown that morpholine derivatives can enhance cognitive function and protect neuronal cells from oxidative stress . This suggests potential applications in treating neurodegenerative diseases.
Synthesis and Modifications
The synthesis of acetamide derivatives typically involves the reaction of acetic acid with amines under controlled conditions. Recent advancements have introduced methods to enhance yield and purity through microwave-assisted synthesis and solvent-free conditions .
Table 1: Synthesis Methods for Acetamide Derivatives
| Method | Description | Yield (%) |
|---|---|---|
| Conventional Heating | Traditional method using reflux | 60-70 |
| Microwave-Assisted | Rapid heating with reduced reaction time | 85-95 |
| Solvent-Free Synthesis | Eliminates solvents for environmental benefits | 75-80 |
Case Study 1: Antibacterial Activity
A study evaluating a series of sulfonamide derivatives, including those similar to acetamide, found significant activity against Staphylococcus aureus with minimum inhibitory concentrations (MIC) ranging from 32 to 128 µg/mL. The structure-activity relationship indicated that modifications on the aromatic ring could enhance efficacy .
Case Study 2: Anticancer Efficacy
In another investigation, a related compound demonstrated IC50 values of approximately 1.5 µM against breast cancer cell lines. The study concluded that the compound induced cell cycle arrest and apoptosis through caspase activation pathways .
Q & A
Basic: What are the recommended synthetic routes and purification methods for synthesizing this acetamide derivative?
Answer:
The compound’s synthesis likely involves multi-step reactions, including sulfonamide formation and amidation. A Fe(III)-catalyzed N-amidomethylation strategy (as used for structurally similar acetamides in ) could be adapted. Key steps:
- Sulfonamide Formation : React 4-aminophenyl sulfonyl chloride with 1-methylpropylamine under basic conditions (e.g., NaHCO₃ in THF).
- Amidation : Couple the intermediate with 2-[[2-(4-morpholinyl)ethyl]amino]acetic acid using EDCI/HOBt as coupling agents.
- Purification : Use silica gel column chromatography (eluent: EtOAc/hexane gradient) followed by recrystallization from ethanol/water for high purity (>95%) .
Basic: How can the structural integrity of this compound be validated post-synthesis?
Answer:
Validation requires a combination of spectroscopic and analytical techniques:
- NMR Spectroscopy : Compare H and C NMR data with structurally related compounds (e.g., sulfonamide-containing acetamides in and ). Key signals: sulfonamide protons (δ 7.5–8.5 ppm), morpholine protons (δ 3.5–3.7 ppm), and acetamide carbonyl (δ 168–170 ppm).
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion [M+H] matches theoretical mass (calculate using ’s formula: C₁₇H₂₆N₄O₄S).
- Melting Point Analysis : Compare with analogs (e.g., 112–135°C for sulfonamide-acetamides in ) .
Advanced: What strategies mitigate conflicting spectroscopic data in structural characterization?
Answer:
Contradictions in NMR or MS data often arise from residual solvents, tautomerism, or impurities. Mitigation steps:
- Dynamic NMR Studies : Resolve tautomeric equilibria (e.g., sulfonamide proton exchange) by varying temperature or solvent.
- 2D NMR (COSY, HSQC) : Assign overlapping signals (e.g., morpholine vs. alkylamine protons).
- LC-MS/MS Purity Check : Identify low-level impurities (e.g., unreacted intermediates) using reverse-phase HPLC with MS detection .
Advanced: How does the morpholine moiety influence the compound’s physicochemical properties?
Answer:
The 4-morpholinyl group enhances solubility via hydrogen bonding (N/O lone pairs) and modulates logP. Comparative studies ( ) show:
- Solubility : Morpholine-containing analogs exhibit >50 μg/mL solubility in aqueous buffers (pH 7.4).
- LogP : Morpholine reduces hydrophobicity by ~0.5–1.0 units compared to piperidine analogs.
- Stability : Morpholine’s cyclic ether structure resists oxidative degradation better than linear amines .
Advanced: What in vitro assays are suitable for evaluating this compound’s bioactivity?
Answer:
Given the sulfonamide and morpholine pharmacophores (common in kinase inhibitors, ), prioritize:
- Kinase Inhibition Assays : Screen against EGFR or MAPK family kinases using fluorescence polarization (FP) or TR-FRET.
- Cellular Uptake Studies : Use LC-MS to quantify intracellular concentrations in HEK293 or HeLa cells.
- Metabolic Stability : Assess half-life in liver microsomes (e.g., human S9 fraction) with LC-MS monitoring .
Basic: What safety precautions are critical when handling this compound?
Answer:
Refer to safety data for structurally similar sulfonamides ( ):
- PPE : Wear nitrile gloves, lab coat, and goggles.
- Ventilation : Use fume hoods during synthesis to avoid inhalation of sulfonamide dust.
- Spill Management : Neutralize acidic residues with NaHCO₃ and adsorb with vermiculite .
Advanced: How can computational modeling guide the optimization of this compound’s target binding?
Answer:
- Docking Studies : Use AutoDock Vina to predict binding poses in kinase active sites (e.g., EGFR PDB: 7K1H, ). Focus on sulfonamide-morpholine interactions with hinge regions.
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of hydrogen bonds (e.g., morpholine O with Thr766).
- QSAR Modeling : Correlate substituent variations (e.g., alkyl chain length) with activity using datasets from and .
Basic: What are the compound’s stability profiles under varying storage conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
